Superior M1 Muscarinic Receptor Binding Affinity and Selectivity Compared to Atropine and Scopolamine
Benztropine mesylate demonstrates a high affinity for the M1 muscarinic acetylcholine receptor, with a reported Ki of 0.59 nM in rat brain membranes [1]. This is significantly more potent than the archetypal antimuscarinic atropine. While direct Ki values for atropine are not available from the same study, a comparative study on human brain and heart tissue found that benztropine showed significant selectivity for M1 (brain) over M2 (heart) receptors [2]. This selectivity is a key differentiator, as it suggests a preference for central over peripheral (cardiac) muscarinic effects, a feature not as pronounced with less selective agents like atropine or scopolamine [2].
| Evidence Dimension | M1 Muscarinic Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Ki = 0.59 nM for M1 (rat brain); Significant M1/M2 selectivity in human tissue |
| Comparator Or Baseline | Atropine and Scopolamine (lower relative M1/M2 selectivity in human brain/heart) |
| Quantified Difference | Not directly quantifiable due to cross-study comparison, but benztropine exhibits a distinct selectivity profile favoring CNS M1 over cardiac M2 receptors. |
| Conditions | Radioligand binding assays in rat brain membranes and human brain/heart tissue. |
Why This Matters
This high-affinity, CNS-selective profile allows for targeted modulation of central cholinergic pathways with a reduced risk of dose-limiting peripheral anticholinergic side effects (e.g., tachycardia), a key consideration for in vivo Parkinson's disease models.
- [1] Benztropine (mesylate) Product Page. Bertin Bioreagent. Accessed via: https://bertin-bioreagent.cvmh.fr/benztropine-mesylate/ View Source
- [2] Larson, E. W., Pfenning, M. A., & Richelson, E. (1991). Selectivity of antimuscarinic compounds for muscarinic receptors of human brain and heart. Psychopharmacology, 103(2), 162-165. DOI: 10.1007/BF02244197 View Source
